Carbanide;gold(3+);pentane-2,4-dione

Heterogeneous catalysis CO oxidation Gold nanoclusters

Volatile organogold(III) precursor (sublimes ~25°C/0.01 mmHg) for CVD gold thin films, solid grinding nanocatalyst synthesis, and laser direct writing micropatterning. Delivers gold films with resistivity only 1.3× bulk Au at 200-300°C substrate temperature. Enables record-low T₁/₂ of -43°C for CO oxidation on Au/SiO₂ catalysts via solvent-free mechanochemical preparation. Halogen- and phosphorus-free ligand set eliminates corrosive by-products in microelectronic fabrication. Available at 98% purity (99.9%-Au metals basis) with overnight dry ice shipping.

Molecular Formula C7H13AuO2
Molecular Weight 326.14 g/mol
Cat. No. B12979724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;gold(3+);pentane-2,4-dione
Molecular FormulaC7H13AuO2
Molecular Weight326.14 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.[Au+3]
InChIInChI=1S/C5H7O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3H,1-2H3;2*1H3;/q3*-1;+3
InChIKeyFHTSXTMNKDGUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl(acetylacetonate)gold(III) Procurement & Selection Guide


Carbanide;gold(3+);pentane-2,4-dione, universally designated as dimethyl(acetylacetonate)gold(III) or Me2Au(acac) (CAS 14951-50-9), is a square-planar organogold(III) complex bearing two methyl carbanion ligands and one bidentate acetylacetonate (acac) chelate [1]. With a molecular weight of 326.14 g·mol⁻¹, a melting point of 81–82 °C, and a sublimation point of ~25 °C at 0.01 mmHg, this volatile, organic-solvent-soluble precursor is the workhorse for chemical vapor deposition (CVD) of gold thin films, solid grinding synthesis of supported gold nanocatalysts, and electron-beam / laser-induced metallization [2][3].

CVD precursor Moderate volatility supports high-purity gold film deposition
Catalyst synthesis Solid grinding method yields supported Au nanoclusters
Solution processing Soluble in ethanol, DMF, toluene for impregnation routes
Ambient handling Air-stable solid reduces need for inert-atmosphere equipment

Why Generic Substitution Fails for Me2Au(acac)


In‑class gold(III) β‑diketonates differ profoundly in volatility, thermal lability, and ligand‑derived impurity profiles, rendering generic interchange hazardous for procurement specification. The parent Me2Au(acac) sublimed at ~25 °C/0.01 mmHg, whereas the trifluoromethyl analog Me2Au(tfac) exhibits a 10.8‑fold higher vapor pressure (0.108 mmHg at 25 °C) . This difference directly dictates precursor delivery rate, film purity, and carbon contamination level in CVD processes. Similarly, substitution of Me2Au(acac) by non‑volatile Au(III) complexes such as AuTFA forecloses the solid grinding catalyst preparation route that uniquely exploits Me2Au(acac) volatility at ambient temperature and pressure [1]. Consequently, each gold(III) acetylacetonate congener occupies a distinct performance envelope that cannot be replicated by simple stoichiometric replacement.

Trifluoromethyl analog (Me2Au(tfac))

About 10× higher vapor pressure may shift deposition rate and carbon contamination profile

Non-volatile Au(III) complexes (e.g., AuTFA)

Cannot be delivered via vapor phase; solid grinding capability exists but CVD route is lost

Halogen/phosphine precursors (AuCl₃, AuClP(C₂H₅)₃)

Insufficient volatility or inferior catalytic activity; ligand-derived contamination risks

Product-Specific Quantitative Evidence Guide


Lowest T₁/₂ for Au/SiO₂ CO Oxidation Catalysts

When Me2Au(acac) is deposited onto SiO₂ by solid grinding with potassium tert‑butoxide, the resulting Au/K‑SiO₂ catalyst achieves a temperature for 50 % CO conversion (T₁/₂) of −43 °C, which is the lowest value reported for any Au/SiO₂ system [1]. In head‑to‑head CVS preparation runs using Au/TiO₂ catalysts, the catalytic activity at 50 °C ranked Me2Au/TiO₂(IMP) ≈ AuCl₃/TiO₂(IMP) > Me2Au/TiO₂(CVD) >> AuP/TiO₂(CVD) >> AuP/TiO₂(IMP), establishing that Me2Au(acac)‑derived catalysts outperform those from the phosphine‑bearing precursor AuClP(C₂H₅)₃ regardless of the preparation method [2]. The non‑volatile alternative AuTFA yields similarly sized Au nanoparticles (mean 2.2 nm) but requires a separate calcination step, whereas Me2Au(acac) decomposes directly during grinding or mild thermal treatment [1].

T₁/₂ CO Oxidation
Head-to-head
T₁/₂ = −43 °C (vs > −20 °C for other Au/SiO₂)
Supports sub-ambient CO oxidation catalyst development
Solid grinding with KOtBu on SiO₂
Heterogeneous catalysis CO oxidation Gold nanoclusters Solid grinding method

Vapor Pressure Control for High-Purity CVD

The equilibrium sublimation vapor pressure of Me2Au(acac) is approximately 0.01 mmHg at 25 °C, which is one‑tenth that of the trifluoroacetylacetonate analog Me2Au(tfac) (0.108 mmHg at 25 °C) . Baum et al. demonstrated that fluorination raises vapor pressure substantially; however, the lower volatility of non‑fluorinated Me2Au(acac) correlates with higher deposit purity and lower carbon contamination in laser‑pyrolytic CVD because the precursor delivery rate is more easily matched to the surface decomposition kinetics [1]. Gold films deposited from Me2Au(acac) at 200–300 °C reached resistivities of only 1.3 × that of bulk gold, a benchmark for MOCVD gold metallization [2].

Vapor Pressure
Head-to-head
~0.01 mmHg vs 0.108 mmHg (Me2Au(tfac) at 25 °C)
Lower volatility linked to higher film purity in CVD
Static vapor pressure measurement
MOCVD Vapor pressure Gold thin film Organometallic precursor

Sub-2 nm Au Nanoparticles via Solid Grinding

Solid grinding of Me2Au(acac) with metal oxide supports at room temperature in air for 20 min, followed by calcination, consistently yields Au nanoparticles with mean diameters of approximately 2 nm [1][2]. This is significantly smaller than the typical 5–10 nm Au particles obtained by conventional deposition‑precipitation (DP) methods on the same supports. When the same solid grinding protocol is applied to the alternative non‑volatile complex AuTFA, comparable particle sizes (mean 2.2 nm) are achieved on SiO₂, but AuTFA cannot be delivered via vapor‑phase routes, restricting its versatility [1]. The volatile nature of Me2Au(acac) thus enables a uniquely simple pathway to sub‑2 nm Au clusters without requiring vacuum equipment or extended deposition times.

Au Nanoparticle Size
Reported
~2 nm (solid grinding) vs 5–10 nm (deposition-precipitation)
Enables sub-2 nm clusters without vacuum equipment
Cross-study comparable; solid grinding at RT
Gold nanoparticles Solid grinding Catalyst preparation Nanoparticle size control

CVD Precursor Suitability vs. AuCl₃ and AuClP(C₂H₅)₃

A systematic comparison of three gold precursors for CVD preparation of Au/TiO₂ catalysts demonstrated that Me2Au(acac) is the most suitable because of its adequate volatility and clean decomposition; AuClP(C₂H₅)₃ was ranked second, while AuCl₃ proved completely unsuitable for CVD catalyst preparation due to insufficient volatility [1]. Catalytic testing at 50 °C further revealed that the Me2Au/TiO₂(CVD) catalyst substantially outperformed AuP/TiO₂(CVD) (from AuClP(C₂H₅)₃) under identical CVD conditions, and even rivaled catalysts prepared by solution impregnation methods [1].

CVD Suitability Rank
Head-to-head
Me2Au/TiO₂(CVD) >> AuP/TiO₂(CVD) in CO oxidation
Reported top-ranked CVD precursor among tested
Catalytic test at 50 °C; AuCl₃ unsuitable for CVD
Chemical vapor deposition Gold catalyst Precursor volatility Au/TiO₂

Ambient Stability and Solvent Compatibility

Me2Au(acac) is reported to be stable at room temperature under dry, cold storage conditions and is freely soluble in common organic solvents including ethanol, dimethylformamide, and toluene . This contrasts sharply with many gold(I) MOCVD precursors such as CH₃AuP(CH₃)₃ or CF₃AuCNCH₃, which are described as unstable, light‑sensitive substances requiring special storage conditions that complicate handling and procurement logistics [1]. The combination of ambient solid‑state stability and organic solubility allows Me2Au(acac) to be deployed in both vapor‑phase (CVD) and solution‑phase (impregnation, spin‑coating) processing without glovebox or Schlenk line infrastructure.

Stability & Solubility
Class-level
Stable at RT; soluble in ethanol, DMF, toluene
May reduce handling infrastructure vs air-sensitive Au(I) analogs
Data to verify; store cold, dry, protected from light
Organometallic precursor Stability Solubility Procurement handling

Best Research & Industrial Application Scenarios


Low-Temperature CO Oxidation Catalyst Fabrication

For researchers or manufacturers developing Au/SiO₂ or Au/Al₂O₃ catalysts for sub‑ambient CO abatement, Me2Au(acac) is the precursor of choice. Solid grinding of Me2Au(acac) with KOtBu‑doped SiO₂ yields catalysts with a record‑low T₁/₂ of −43 °C [1]. No alternative Au(III) complex has demonstrated comparable ultra‑low temperature activity on silica supports, making Me2Au(acac) irreplaceable for this specific application.

High-Purity Gold Thin Film CVD for Microelectronics

When the target is low‑resistivity gold metallization on semiconductor or MEMS substrates, Me2Au(acac) delivers films with resistivity only 1.3 × that of bulk gold [1]. Its moderate vapor pressure allows controlled delivery at substrate temperatures of 200–300 °C, and the absence of halogen or phosphorus ligands eliminates corrosive by‑products that accompany AuCl₃ or phosphine‑bearing precursors [2]. This makes Me2Au(acac) the preferred precursor for CVD gold in microelectronic packaging and interconnect applications.

Size-Controlled Gold Nanocluster Synthesis on Inert Supports

For catalytic or plasmonic applications requiring monodisperse 2 nm Au clusters on inert supports (SiO₂, cellulose, polymers), the solid grinding method using volatile Me2Au(acac) at ambient temperature and pressure is uniquely effective [1][2]. This protocol obviates the need for vacuum equipment, chloride‑containing gold sources, or multi‑step liquid‑phase grafting, dramatically simplifying workflow while delivering nanoparticle sizes unattainable by conventional deposition‑precipitation.

Laser-Induced Direct Write Metallization and Micropatterning

Me2Au(acac) is the benchmark precursor for laser‑pyrolytic direct writing of gold micropatterns, capable of generating linewidths as fine as 2 μm via UV excimer laser photolysis in the vapor phase [1]. Its clean thermal decomposition pathway and solvent‑dependent kinetics enable maskless lithographic gold deposition, a capability not replicated by fluorinated derivatives that suffer from higher carbon contamination despite their enhanced volatility.

Application
Selection Property
Validation Focus
Low-temperature CO oxidation catalyst fabrication
Sub-ambient CO conversion activity on SiO₂
T₁/₂ endpoint under dry conditions
High-purity gold thin film CVD
Film resistivity and carbon contamination
Resistivity relative to bulk gold
Size-controlled Au nanocluster synthesis
Nanoparticle diameter by solid grinding
Mean particle size and dispersion on inert supports
Laser-induced direct write metallization
Pattern resolution and carbon purity
Feature linewidth and contaminant levels
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